2-Methylhexane-2,5-diol

Catalog No.
S15273101
CAS No.
29044-06-2
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexane-2,5-diol

CAS Number

29044-06-2

Product Name

2-Methylhexane-2,5-diol

IUPAC Name

2-methylhexane-2,5-diol

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3

InChI Key

KZWQVDXGMOSSNY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)O)O

2-Methylhexane-2,5-diol is an organic compound with the molecular formula C7H16O2C_7H_{16}O_2 and a molecular weight of approximately 132.203 g/mol. It is classified as a diol, specifically a secondary alcohol, characterized by the presence of two hydroxyl groups attached to the carbon chain. The compound features a branched structure, with one methyl group at the second carbon and two hydroxyl groups located at the second and fifth carbons of a hexane backbone. This configuration contributes to its unique chemical properties and reactivity.

The compound exists as a colorless to pale yellow liquid with a faint odor and is soluble in water, which enhances its utility in various applications. Its physical properties include a melting point ranging from 86 to 90 °C and a boiling point of approximately 214 °C .

Typical of diols. Notably, it can undergo dehydration reactions to form cyclic ethers under acidic conditions. Additionally, it reacts with various reagents to form esters and ethers, which can be utilized in polymerization processes. The compound can also engage in oxidation reactions, converting the hydroxyl groups into carbonyl groups, leading to ketones or aldehydes depending on the reaction conditions .

The biological activity of 2-Methylhexane-2,5-diol has been studied primarily concerning its toxicity and potential effects on human health. While specific pharmacological activities are not extensively documented, it is noted that diols can exhibit varying degrees of cytotoxicity depending on their structure and concentration. The compound may have neurotoxic effects at higher concentrations but is generally considered safe for use in industrial applications when handled properly .

Several synthesis methods for 2-Methylhexane-2,5-diol have been developed:

  • Hydrogenation of Ketones: One common method involves the hydrogenation of ketones derived from larger hydrocarbons.
  • Reduction of Acetone: The reduction of acetone or similar compounds can yield 2-Methylhexane-2,5-diol.
  • Biotechnological Methods: Fermentation processes using specific strains of yeast have also been explored for producing this diol from renewable resources .

These methods highlight the versatility in producing 2-Methylhexane-2,5-diol from both petrochemical and biotechnological sources.

2-Methylhexane-2,5-diol finds applications across various industries:

  • Polymer Production: It serves as an intermediate in the synthesis of polyesters and polyurethanes.
  • Solvents: Due to its solubility properties, it is used as a solvent in coatings and inks.
  • Chemical Intermediates: It acts as a building block for other chemical compounds used in pharmaceuticals and agrochemicals .

Its unique structure contributes to its effectiveness in these applications.

Research on interaction studies involving 2-Methylhexane-2,5-diol primarily focuses on its reactivity with other chemicals. For instance, it has been shown to interact with various acids and bases during esterification processes. Additionally, studies indicate that it can form complexes with certain metal ions, which may enhance its utility in catalysis or as a reducing agent in synthetic chemistry .

Several compounds share structural similarities with 2-Methylhexane-2,5-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Hexane-1,2-diolC6H14O2C_6H_{14}O_2Linear structure; less branched than 2-Methylhexane-2,5-diol.
1,4-ButanediolC4H10O2C_4H_{10}O_2Shorter chain; commonly used in polymer production.
2-Methyl-1,3-propanediolC5H12O2C_5H_{12}O_2Chiral; used as a solvent and plasticizer.
1,3-HexanediolC6H14O2C_6H_{14}O_2Similar diol structure; used in cosmetics and personal care products.

Uniqueness of 2-Methylhexane-2,5-diol

What sets 2-Methylhexane-2,5-diol apart from these similar compounds is its unique branched structure combined with two hydroxyl groups positioned at the second and fifth carbons. This configuration not only affects its physical properties but also enhances its reactivity profile compared to linear diols like hexane-1,2-diol or shorter-chain diols like 1,4-butanediol.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

132.115029749 g/mol

Monoisotopic Mass

132.115029749 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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